Perylene

Description

Properties

IUPAC Name |

perylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHWQDPOILHKBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69736-15-8 | |

| Record name | Perylene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69736-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4047753 | |

| Record name | Perylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow to colorless solid; [Merck Index] Yellow or orange powder; [MSDSonline] | |

| Record name | Perylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7860 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

350-400 (sublimes) | |

| Record name | PERYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6767 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.0004 mg/L at 25 °C, Freely soluble in carbon disulfide, chloroform; moderately soluble in benzene; slightly in ether, alcohol, acetone; very sparingly soluble in petroleum ether., Slightly soluble in ethyl alcohol, ethyl ether; very soluble in acetone, chloroform | |

| Record name | PERYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6767 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.35 | |

| Record name | PERYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6767 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], 5.0X10-10 mm Hg at 25 °C (extrapolated from measurements at higher temperatures) | |

| Record name | Perylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7860 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PERYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6767 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow to colorless crystals from toluene, Golden-brown yellow plates from benzene, acetic acid | |

CAS No. |

198-55-0 | |

| Record name | Perylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000198550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PERYLENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perylene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QD5427UN7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PERYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6767 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

273-274 °C | |

| Record name | PERYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6767 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Perylene Core: A Comprehensive Technical Guide to its Structure and Aromaticity

For Researchers, Scientists, and Drug Development Professionals

Introduction

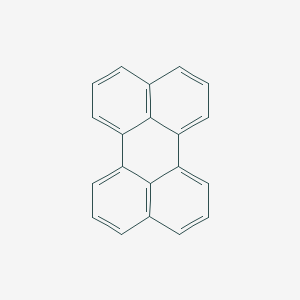

Perylene, a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₂₀H₁₂, is a fascinating molecule that has garnered significant attention across various scientific disciplines. Its rigid, planar structure, composed of two naphthalene (B1677914) units fused together, gives rise to exceptional photophysical and electronic properties. These characteristics, including high fluorescence quantum yields and excellent chemical and thermal stability, make this compound and its derivatives highly valuable in the development of organic semiconductors, fluorescent probes, and, increasingly, as photosensitizers in photodynamic therapy (PDT) for cancer treatment. This technical guide provides an in-depth exploration of the this compound core structure, its aromaticity, and the experimental and computational methodologies used for its characterization.

This compound Core Structure

The fundamental structure of this compound consists of five fused benzene (B151609) rings.[1] All carbon atoms in the this compound molecule are sp² hybridized, contributing to its planar geometry.[2] The molecule can be conceptualized as two naphthalene molecules linked by carbon-carbon bonds at their 1 and 8 positions.[2]

Experimental Data: Crystallography and NMR Spectroscopy

The precise three-dimensional arrangement of atoms in the this compound core has been elucidated through single-crystal X-ray diffraction. This technique provides detailed information on bond lengths and angles, which are crucial for understanding the molecule's electronic structure and aromaticity.[3]

Table 1: Selected Bond Lengths and Angles of this compound from X-ray Crystallography

| Bond | Length (Å) | Angle | Angle (°) |

| C1 - C2 | 1.383 | C1 - C2 - C3 | 120.5 |

| C2 - C3 | 1.419 | C2 - C3 - C3a | 120.1 |

| C3 - C3a | 1.423 | C3 - C3a - C12b | 119.3 |

| C3a - C3b | 1.471 | C3a - C3b - C4 | 120.3 |

| C4 - C5 | 1.383 | C3b - C4 - C5 | 120.5 |

| C5 - C6 | 1.419 | C4 - C5 - C6 | 120.1 |

| C6 - C6a | 1.423 | C5 - C6 - C6a | 119.3 |

| C6a - C7 | 1.423 | C6a - C7 - C8 | 119.3 |

| C7 - C8 | 1.419 | C7 - C8 - C9 | 120.1 |

| C8 - C9 | 1.383 | C8 - C9 - C9a | 120.5 |

| C9 - C9a | 1.423 | C9 - C9a - C9b | 119.3 |

| C9a - C9b | 1.471 | C9a - C9b - C10 | 120.3 |

| C10 - C11 | 1.383 | C9b - C10 - C11 | 120.5 |

| C11 - C12 | 1.419 | C10 - C11 - C12 | 120.1 |

| C12 - C12a | 1.423 | C11 - C12 - C12a | 119.3 |

| C12a-C12b | 1.423 | C12 - C12a - C12b | 119.3 |

| C3a-C12b | 1.423 | C3a - C12b - C12a | 119.3 |

| C6a-C6b | 1.471 | C6 - C6a - C6b | 120.3 |

| C9b-C3b | 1.471 | C9 - C9b - C3b | 120.3 |

| Data sourced from the Crystallography Open Database (COD) entry 5000174 and representative of typical this compound crystal structures. Bond lengths and angles can vary slightly depending on the crystal packing and experimental conditions. |

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for characterizing the this compound core. Both ¹H and ¹³C NMR provide insights into the electronic environment of the individual atoms within the molecule.

Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1, 6, 7, 12 | 8.15 - 8.20 | 127.8 |

| 2, 5, 8, 11 | 7.65 - 7.70 | 126.6 |

| 3, 4, 9, 10 | 7.45 - 7.50 | 120.4 |

| 3a, 6b, 9a, 12b | - | 131.2 |

| 3b, 6a, 9b, 12a | - | 134.7 |

| Chemical shifts are typically recorded in CDCl₃ and referenced to TMS. Values are approximate and can be influenced by solvent and concentration.[4][5] |

Aromaticity of the this compound Core

Aromaticity is a key concept in understanding the stability and reactivity of this compound. It is not a directly observable quantity but is inferred from various experimental and computational indicators.

Computational Analysis of Aromaticity

Two widely used computational methods for quantifying aromaticity are the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

-

NICS: This method calculates the magnetic shielding at the center of a ring. Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest an anti-aromatic paratropic ring current.[6]

-

HOMA: This index is based on the deviation of bond lengths within a ring from an ideal aromatic system (like benzene, where HOMA = 1). Values closer to 1 indicate a higher degree of aromaticity.[7]

Table 3: Calculated Aromaticity Indices for this compound Rings

| Ring | NICS(1) (ppm) | HOMA | Aromaticity Character |

| Outer (A) | -9.5 | 0.89 | Aromatic |

| Inner (B) | -7.2 | 0.75 | Aromatic |

| NICS(1) values are calculated 1 Å above the ring plane. HOMA values are calculated from optimized geometries. The lettering of the rings corresponds to the diagram below. |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through various methods, with the Scholl reaction being a classic approach.[8] A more modern and efficient method involves the anionic cyclodehydrogenation of 1,1'-binaphthyl.[9][10]

Protocol: Anionic Cyclodehydrogenation of 1,1'-Binaphthyl

-

Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 1,1'-binaphthyl (1.0 eq) in anhydrous toluene.

-

Reaction: Add small pieces of potassium metal (≥ 3.0 eq) to the solution.

-

Heating: Heat the reaction mixture to reflux. The reaction progress can be monitored by observing the formation of a deep-colored solution.

-

Quenching: After the reaction is complete (typically several hours), cool the mixture to room temperature and cautiously quench with methanol (B129727) to destroy any remaining potassium metal.

-

Work-up: Add water and extract the product with an organic solvent such as dichloromethane.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.

NMR Spectroscopy

Protocol: ¹H and ¹³C NMR Data Acquisition

-

Sample Preparation: Dissolve a few milligrams of the this compound sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform. Phase and baseline correct the resulting spectra. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[11][12][13]

Computational Aromaticity Analysis

Protocol: NICS and HOMA Calculations

-

Geometry Optimization: Using a quantum chemistry software package (e.g., Gaussian), optimize the geometry of the this compound molecule at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

-

NICS Calculation:

-

Place a ghost atom (Bq) at the geometric center of each ring of the optimized structure.

-

Perform a NMR calculation to obtain the magnetic shielding tensor at the position of the ghost atom.

-

The NICS value is the negative of the isotropic shielding value. For NICS(1), the ghost atom is placed 1 Å above the ring plane.[14][15]

-

-

HOMA Calculation:

-

Extract the bond lengths of the optimized geometry for each ring.

-

Use the HOMA equation: HOMA = 1 - [α/n * Σ(R_opt - R_i)²], where 'n' is the number of bonds, 'α' is a normalization constant, 'R_opt' is the optimal bond length for an aromatic system, and 'R_i' are the calculated bond lengths.[7][16]

-

This compound Derivatives in Drug Development: Signaling Pathways

This compound derivatives, particularly perylenequinones like hypericin, are potent photosensitizers used in PDT.[17] Upon activation by light, these molecules generate reactive oxygen species (ROS), which can induce cancer cell death through apoptosis or necrosis. The cellular response to PDT with this compound derivatives involves the modulation of key signaling pathways.

The generation of ROS by photoactivated this compound derivatives induces cellular stress, which in turn activates stress-related signaling cascades such as the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways.[18] Activation of these pathways can lead to the initiation of apoptosis. Additionally, the PI3K/Akt survival pathway can be modulated, further influencing the cell's fate.[18][19] Understanding these mechanisms is crucial for the rational design of new and more effective this compound-based photosensitizers for cancer therapy.

Conclusion

The this compound core is a robust and versatile platform in materials science and medicinal chemistry. Its well-defined structure, characterized by a high degree of aromaticity, underpins its remarkable photophysical and electronic properties. This guide has provided a detailed overview of the this compound core, including quantitative structural and spectroscopic data, and comprehensive protocols for its synthesis and characterization. For professionals in drug development, the elucidation of the signaling pathways modulated by this compound derivatives opens new avenues for the design of targeted photodynamic therapies. Further research into the functionalization of the this compound core will undoubtedly lead to the development of novel materials and therapeutic agents with enhanced performance and specificity.

References

- 1. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 2. researchgate.net [researchgate.net]

- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. This compound(198-55-0) 13C NMR [m.chemicalbook.com]

- 6. poranne-group.github.io [poranne-group.github.io]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 10 Synthesis of select classes of polycyclic aromatic hyd... [degruyterbrill.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 1-Substituted this compound Derivatives by Anionic Cyclodehydrogenation: Analysis of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. r-nmr.eu [r-nmr.eu]

- 12. chem.uiowa.edu [chem.uiowa.edu]

- 13. chem.uiowa.edu [chem.uiowa.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. The Form of the HOMA Geometric Aromaticity Index Is Universal and Allows the Design of Electronic and Magnetic Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanisms of action of phenanthroperylenequinones in photodynamic therapy (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Photodynamic Therapy in Cancer: Insights into Cellular and Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

physical and chemical properties of Perylene

Perylene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This compound (C₂₀H₁₂) is a polycyclic aromatic hydrocarbon (PAH) composed of five fused benzene (B151609) rings.[1] Renowned for its distinctive photophysical and electrochemical properties, this compound and its derivatives are pivotal in the development of advanced materials for organic electronics, photovoltaics, and fluorescent probes.[2][3][4] This guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and conceptual diagrams to illustrate key processes.

Core Physical and Chemical Properties

This compound is a yellow to brown solid at room temperature.[1][2][5] Its planar, highly conjugated structure is responsible for its unique electronic characteristics.

General and Physical Properties

The fundamental physical constants and properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₂ | [2][5][6] |

| Molar Mass | 252.32 g/mol | [1][2][5] |

| CAS Registry Number | 198-55-0 | [2][6][7] |

| Appearance | Yellow to brown solid/powder | [1][2][5] |

| Melting Point | 273-279 °C | [1][5][6][7] |

| Boiling Point | Sublimes at 350-400 °C; Boils at 468 °C | [1][6][8] |

| Density | 1.35 g/cm³ | [1][6] |

| log Kow (Octanol-Water Partition Coefficient) | 6.30 | [1] |

Solubility Profile

This compound is a nonpolar molecule, which dictates its solubility in various solvents. It is largely insoluble in water but shows good solubility in several organic solvents.[2]

| Solvent | Solubility Description | Source(s) |

| Water | Insoluble (0.0004 mg/L at 25 °C) | [1][2][7] |

| Chloroform | Freely Soluble | [1][2][7] |

| Carbon Disulfide | Freely Soluble | [1][7] |

| Benzene | Moderately Soluble | [1][2] |

| Acetone | Slightly to Very Soluble | [1][7] |

| Ethanol | Slightly Soluble | [1] |

| Ether | Slightly Soluble | [1] |

| Petroleum Ether | Very Sparingly Soluble | [1] |

Spectroscopic Properties

This compound is highly fluorescent, making it a valuable compound for optical applications. Its absorption and emission characteristics are well-documented.

| Spectroscopic Parameter | Value | Conditions | Source(s) |

| Absorption Maximum (λ_max_) | 434-436 nm | In cyclohexane | [5][9][10] |

| Molar Absorptivity (ε) | 38,500 M⁻¹cm⁻¹ | At 435.7 nm in cyclohexane | [5][10] |

| Emission Maximum (λ_em_) | 467 nm | In cyclohexane | [9][11] |

| Fluorescence Quantum Yield (Φ_F_) | 0.94 | In cyclohexane | [10] |

Electrochemical Properties

This compound and its derivatives are electrochemically active and can undergo reversible reduction processes. This compound diimides (PDIs), in particular, are known as excellent n-type semiconductors due to their ability to accept electrons.[12] The core this compound structure can be reversibly reduced to its radical anion and subsequently to a dianion.[13]

| Property | Description | Source(s) |

| First Reduction | Reversible, one-electron reduction from a neutral species to a radical anion. | |

| Second Reduction | Reversible, one-electron reduction from the radical anion to a dianion. | |

| Solid-State Behavior | In the solid state, this compound dyes often show a single broad, reversible reduction peak, suggesting an overlap of the two reduction processes. |

Experimental Protocols

Accurate characterization of this compound requires standardized experimental procedures. The following sections detail common protocols for purification and analysis.

Purification of this compound

Commercial this compound may contain impurities that can interfere with spectroscopic and electronic measurements. Purification is crucial for obtaining reliable data.

Method 1: Column Chromatography This method is effective for separating this compound from other polycyclic aromatic hydrocarbons and oxidation products.[14][15]

-

Stationary Phase Preparation: Prepare a slurry of silica (B1680970) gel in a nonpolar solvent (e.g., hexane).

-

Column Packing: Pour the slurry into a glass chromatography column and allow the solvent to drain until it is level with the top of the silica gel.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent like toluene (B28343) or dichloromethane (B109758). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.

-

Elution: Begin elution with a nonpolar solvent such as hexane. The yellow-green fluorescent band of this compound will move down the column.

-

Fraction Collection: Collect the fluorescent fractions.

-

Purity Analysis: Check the purity of the collected fractions using thin-layer chromatography (TLC).

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified this compound crystals.

Method 2: Sublimation Sublimation is an effective technique for obtaining high-purity crystalline this compound.[15]

-

Apparatus Setup: Place the crude this compound in a sublimation apparatus.

-

Vacuum Application: Evacuate the apparatus to a high vacuum.

-

Heating: Gently heat the bottom of the apparatus containing the this compound. The this compound will sublime and deposit as pure crystals on the cold finger or cooler upper surfaces of the apparatus.[1]

-

Crystal Collection: After cooling the apparatus to room temperature, carefully scrape the purified crystals from the cold surface.

UV-Visible Absorption and Fluorescence Spectroscopy

Spectroscopic techniques are fundamental for characterizing the photophysical properties of this compound.

Protocol:

-

Solution Preparation: Prepare a dilute solution of purified this compound in a spectroscopy-grade solvent (e.g., cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance maximum below 0.1 to avoid inner filter effects in fluorescence measurements.

-

Absorption Spectrum Measurement:

-

Fluorescence Spectrum Measurement:

Electrochemical Characterization (Cyclic Voltammetry)

Cyclic voltammetry (CV) is used to investigate the redox properties of this compound and determine its frontier molecular orbital (HOMO/LUMO) energy levels.[16]

Protocol:

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of:

-

Working Electrode: A glassy carbon or platinum electrode.

-

Reference Electrode: A standard calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.

-

Counter Electrode: A platinum wire or foil.

-

-

Electrolyte Solution Preparation: Dissolve the purified this compound and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated electrochemical-grade solvent (e.g., dichloromethane or acetonitrile).

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to a potentiostat.

-

Scan the potential from an initial value where no reaction occurs towards negative potentials to observe reduction events.

-

Reverse the scan direction to observe the corresponding oxidation of the generated species.

-

Record several cycles until a stable voltammogram is obtained.

-

-

Data Analysis:

-

Determine the half-wave potentials (E₁/₂) for the reversible reduction peaks. These potentials are used to estimate the LUMO energy level of the molecule relative to the reference electrode.

-

Visualizations: Structures and Processes

The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound and key experimental and chemical processes.

Caption: Molecular structure of this compound (C₂₀H₁₂).

Caption: Experimental workflow for the purification and characterization of this compound.

Caption: Reversible two-step electrochemical reduction of this compound.

References

- 1. This compound | C20H12 | CID 9142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound-Based Liquid Crystals as Materials for Organic Electronics Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound [chembk.com]

- 8. Table 1, Physicochemical Properties of this compound (CASRN 198-55-0) - Provisional Peer-Reviewed Toxicity Values for this compound (CASRN 198-55-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 10. PhotochemCAD | this compound [photochemcad.com]

- 11. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Preparation and Purification of Some Oxidation Products of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | 198-55-0 [chemicalbook.com]

- 16. mdpi.com [mdpi.com]

Synthesis of Perylene from Naphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perylene, a polycyclic aromatic hydrocarbon (PAH), is a valuable building block in the development of high-performance organic materials. Its rigid, planar structure and unique photophysical properties make it a key component in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Furthermore, this compound derivatives are extensively studied as fluorescent probes and pigments. This technical guide provides an in-depth overview of the synthesis of this compound from naphthalene (B1677914), focusing on the core chemical transformations, experimental protocols, and relevant quantitative data. The primary synthetic route involves a two-step process: the oxidative coupling of naphthalene to form 1,1'-binaphthyl, followed by an intramolecular cyclodehydrogenation known as the Scholl reaction.

Reaction Pathways and Mechanisms

The conversion of naphthalene to this compound is a classic example of arene chemistry, showcasing both intermolecular and intramolecular C-C bond formation.

Step 1: Oxidative Coupling of Naphthalene to 1,1'-Binaphthyl

The initial step involves the dimerization of two naphthalene molecules to form 1,1'-binaphthyl. This oxidative coupling is typically mediated by a Lewis acid, such as ferric chloride (FeCl₃). The proposed mechanism involves the formation of a naphthalene radical cation, which then attacks a neutral naphthalene molecule. Subsequent oxidation and deprotonation lead to the formation of the C-C bond between the two naphthalene units.

Step 2: Intramolecular Cyclodehydrogenation (Scholl Reaction) of 1,1'-Binaphthyl to this compound

The second and final step is the intramolecular cyclization of 1,1'-binaphthyl to yield the planar this compound core. This reaction, known as the Scholl reaction, is an acid-catalyzed oxidative process.[1] Strong Lewis acids like aluminum chloride (AlCl₃) are commonly employed, often in a molten salt mixture with sodium chloride (NaCl) to enhance selectivity and moderate reactivity.[2] The high temperatures required for this reaction can sometimes lead to side reactions and decomposition, impacting the overall yield. The exact mechanism of the Scholl reaction is still a subject of research but is believed to proceed through either an arenium ion or a radical cation pathway.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound from naphthalene, based on reported literature values and analogous reactions.

Table 1: Oxidative Coupling of Naphthalene to 1,1'-Binaphthyl

| Parameter | Value | Reference(s) |

| Reactants | Naphthalene, Ferric Chloride (FeCl₃) | [1][3] |

| Stoichiometry (Naphthalene:FeCl₃) | 1 : 2 (molar ratio) | [1] |

| Solvent | Dichloromethane (B109758) (anhydrous) | [4] |

| Temperature | Room Temperature to 60 °C | [1][4] |

| Reaction Time | 12 - 24 hours | [4] |

| Typical Yield | Moderate to Good (Varies with conditions) | [1] |

Table 2: Scholl Reaction of 1,1'-Binaphthyl to this compound

| Parameter | Value | Reference(s) |

| Reactant | 1,1'-Binaphthyl | [5] |

| Catalyst/Reagent | Aluminum Chloride (AlCl₃), Sodium Chloride (NaCl) | [2][5] |

| Catalyst Ratio (AlCl₃:NaCl) | Varies (e.g., as a molten salt) | [2] |

| Temperature | 140 - 170 °C | [5] |

| Reaction Time | Several hours | [5] |

| Reported Yield | 15% (in AlCl₃/NaCl melt) | [5] |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Values | Reference(s) |

| ¹H NMR (in Acetone-d₆) | δ = 7.5, 7.8, 8.4 ppm | [6] |

| ¹³C NMR | Signals between 120 and 138 ppm | [6][7] |

| UV-Vis (in Cyclohexane) | λmax ≈ 436 nm (ε ≈ 38,500 cm⁻¹/M) | [8] |

Experimental Protocols

Safety Precaution: These procedures involve hazardous chemicals and high temperatures. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn. Anhydrous conditions are crucial for the success of these reactions.

Experiment 1: Synthesis of 1,1'-Binaphthyl from Naphthalene

Materials:

-

Naphthalene

-

Anhydrous Ferric Chloride (FeCl₃)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add naphthalene (1.0 eq).

-

Add anhydrous dichloromethane and stir until the naphthalene is completely dissolved.

-

In a separate dry vial, weigh anhydrous ferric chloride (2.0 eq).

-

Add the FeCl₃ to the naphthalene solution portion-wise over 10 minutes with vigorous stirring. The reaction mixture will turn dark.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath and slowly quench by adding 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 1,1'-binaphthyl.

Experiment 2: Synthesis of this compound from 1,1'-Binaphthyl (Scholl Reaction)

Materials:

-

1,1'-Binaphthyl

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Sodium Chloride (NaCl)

-

Glacial Acetic Acid

-

Xylene

-

Silica gel for column chromatography

Procedure:

-

In a dry three-necked flask equipped with a mechanical stirrer and a condenser, prepare a molten salt bath by heating a mixture of anhydrous AlCl₃ and NaCl to 140-170 °C.

-

Once the salt mixture is molten and the temperature is stable, slowly add 1,1'-binaphthyl to the melt with vigorous stirring.

-

Maintain the reaction mixture at this temperature for several hours. The reaction progress can be monitored by carefully taking aliquots and analyzing by TLC (after quenching and workup).

-

After the reaction is complete, cool the mixture to room temperature. The solidified mass will be a dark solid.

-

Carefully quench the reaction by slowly adding ice and then 1 M HCl to the solidified mass. This should be done in a fume hood as HCl gas will be evolved.

-

Extract the aqueous mixture with a suitable organic solvent such as toluene or dichloromethane.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent to obtain the crude this compound.

Experiment 3: Purification of this compound

Method A: Recrystallization

-

Dissolve the crude this compound in a minimum amount of a hot solvent such as glacial acetic acid or xylene.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Method B: Column Chromatography

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack a chromatography column.

-

Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., a mixture of benzene and toluene).[6]

-

Load the solution onto the column and elute with an appropriate solvent system (e.g., a mixture of glacial acetic acid and benzene) to separate the this compound from byproducts.[6]

Method C: Sublimation

-

Place the crude this compound in a sublimation apparatus.

-

Heat the apparatus under high vacuum. This compound will sublime and deposit as pure crystals on the cold finger of the apparatus. This method is effective for obtaining high-purity this compound.[6]

Visualizations

Caption: Overall reaction pathway for the synthesis of this compound from naphthalene.

Caption: Experimental workflow for the synthesis and purification of this compound.

References

A Technical Guide to the Photophysical Properties of Perylene Diimides

For Researchers, Scientists, and Drug Development Professionals

Perylene diimides (PDIs) are a class of organic dyes renowned for their exceptional chemical, thermal, and photostability, coupled with strong absorption in the visible spectrum and high fluorescence quantum yields.[1][2][3] These properties have positioned PDIs as highly versatile molecules with applications spanning materials science, bioimaging, and therapeutics.[2][4] This technical guide provides an in-depth overview of the core photophysical properties of PDIs, details the experimental protocols for their characterization, and illustrates key concepts through diagrams.

Core Photophysical Properties

The photophysical behavior of PDIs is dictated by their rigid, planar aromatic core. Substituents at the imide and bay positions offer a powerful means to modulate these properties, enabling the fine-tuning of their absorption and emission characteristics for specific applications.[2][3]

Absorption and Emission

This compound diimides typically exhibit strong absorption in the 400-600 nm range, with molar extinction coefficients that can exceed 105 M-1cm-1.[5] Their absorption spectra are characterized by a distinct vibronic structure, a hallmark of their rigid molecular framework.[6][7] The emission spectra of PDIs are often a mirror image of their absorption spectra, displaying a similarly well-resolved vibronic progression and a small Stokes shift, indicative of minimal structural rearrangement in the excited state.[7][8]

The position of the absorption and emission maxima can be tuned by chemical modification. Electron-donating groups at the bay positions can induce an intramolecular charge transfer (ICT) character, leading to a red-shift in both absorption and emission, extending their operational range into the near-infrared.[3]

Fluorescence Quantum Yield and Lifetime

A key feature of many PDI derivatives is their near-unity fluorescence quantum yield (ΦF) in solution, signifying that the vast majority of absorbed photons are re-emitted as fluorescence.[2][3] However, this high quantum yield is susceptible to aggregation-caused quenching (ACQ) in the solid state or in poor solvents, where π-π stacking interactions can lead to non-radiative decay pathways.[3][9] Strategic functionalization with bulky substituents at the imide or bay positions can mitigate this effect by sterically hindering aggregation.[5][10]

The fluorescence lifetime (τ) of PDI monomers is typically in the nanosecond range.[10][11] In aggregated forms, changes in the excited-state dynamics can lead to variations in the fluorescence lifetime.[10][12]

Quantitative Photophysical Data

The following tables summarize the photophysical properties of selected this compound diimide derivatives in different chemical environments.

| Derivative | Solvent | λabs (nm) | ε (M-1cm-1) | λem (nm) | ΦF | τ (ns) | Reference(s) |

| Unsubstituted PDI | Toluene | 490.0 | 44,000 | 528, 568, 612 | 0.97 | - | [1] |

| PDI-PFP | Aqueous Solution | - | - | 548 | 0.35 | - | [2] |

| Asymmetric Amphiphilic PDI | Water | - | - | 542, 584 | 0.1 | - | [2] |

| Asymmetric Amphiphilic PDI | DMSO | - | - | - | 0.67 | - | [2] |

| D/L-PDI derivatives | Chloroform | - | - | 531, 578 | 0.67 | - | [3] |

| PDI Derivative 2.5 | - | - | - | - | 0.96 | - | [3] |

| PDI-Encap | Solution | - | - | - | - | 2.3 | [11] |

| PDI-OMe | Solution | - | - | - | - | 3.4 | [11] |

| Unsubstituted PDI | Solution | - | - | - | - | ~4 | [11] |

| PDI(H)–PEG2− | DMF | 540 | - | 644 | - | - | [13] |

| PDI(H)–PEG2− | Water | 505 | - | 623 | - | - | [13] |

Note: This table presents a selection of data from the literature. The photophysical properties of PDIs are highly sensitive to the specific derivative and the experimental conditions.

Experimental Protocols

The characterization of the photophysical properties of this compound diimides relies on a suite of spectroscopic techniques.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient.

Methodology:

-

A solution of the PDI derivative is prepared in a suitable solvent (e.g., chloroform, toluene, DMF) at a known concentration.[14][15]

-

The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer.[15]

-

A quartz cuvette with a defined path length (typically 1 cm) is used.[1]

-

The absorbance should ideally be kept below 0.1 at the absorption maximum to avoid inner filter effects in subsequent fluorescence measurements.[1]

-

The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration, and l is the path length.

Steady-State Fluorescence Spectroscopy

Objective: To determine the emission spectrum and fluorescence quantum yield.

Methodology:

-

The fluorescence emission spectrum is recorded using a spectrofluorometer.[15]

-

The sample is excited at a wavelength where it absorbs strongly, typically at the absorption maximum of the S0 → S1 transition or a higher vibronic band.[15]

-

The emission is collected over a range of wavelengths longer than the excitation wavelength.[15]

-

The fluorescence quantum yield (ΦF) is often determined relative to a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4). The quantum yield is calculated using the following equation:

Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2)

where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the excited-state lifetime.

Methodology:

-

Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes.[16]

-

The sample is excited with a pulsed light source (e.g., a laser diode or a picosecond laser) at a specific wavelength.[13]

-

The time delay between the excitation pulse and the detection of the first emitted photon is measured.

-

A histogram of these time delays is constructed, which represents the fluorescence decay profile.

-

The decay data is then fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime(s).[13]

Visualizations

Experimental Workflow for Photophysical Characterization

References

- 1. This compound-diimide, [PDI] [omlc.org]

- 2. Recent Advances in Applications of Fluorescent Perylenediimide and Perylenemonoimide Dyes in Bioimaging, Photothermal and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Optoelectronic Properties of this compound Diimide-Based Liquid Crystals [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Emerging this compound diimide-based photocatalysts: status and trends in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Facile Synthesis and Evaluation of Electron Transport and Photophysical Properties of Photoluminescent PDI Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The morphologies and fluorescence quantum yields of this compound diimide dye-doped PS and PHVB microspheres - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improving the Quantum Yields of this compound Diimide Aggregates by Increasing Molecular Hydrophobicity in Polar Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Photophysics of this compound Diimide Dianions and Their Application in Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Absorption spectra of PTCDI: a combined UV-Vis and TD-DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of novel this compound diimides containing aromatic amino acid side chains - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Absorption and Emission Spectra of Perylene

For Researchers, Scientists, and Drug Development Professionals

Perylene, a polycyclic aromatic hydrocarbon, is a cornerstone fluorophore in various scientific disciplines, including materials science, organic electronics, and biomedical research. Its rigid, planar structure and extended π-electron system endow it with exceptional photophysical properties, characterized by strong absorption in the visible region, high fluorescence quantum yields, and a well-defined vibronic structure in its spectra. This technical guide provides a comprehensive overview of the absorption and emission characteristics of this compound, detailed experimental protocols for their measurement, and the underlying photophysical principles.

Core Photophysical Data of this compound

The absorption and emission properties of this compound are intrinsically linked to its electronic transitions. The spectra are characterized by a series of distinct bands corresponding to vibronic transitions between the ground electronic state (S₀) and the first excited singlet state (S₁). The solvent environment can influence the position and intensity of these bands.

Table 1: Absorption Maxima (λmax) and Molar Extinction Coefficients (ε) of this compound in Various Solvents

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) |

| Cyclohexane | 436, 410, 388 | 38,500 at 435.8 nm[1][2] |

| Toluene (B28343) | 438, 412, 390 | 44,000 at 490.0nm (for PDI)[3] |

| Dichloromethane | 440, 414, 392 | Not readily available |

| Ethanol | 438, 412, 391 | Not readily available |

| Acetonitrile | Not readily available | Not readily available |

Note: The absorption spectrum of this compound typically shows three main peaks corresponding to the 0-0, 0-1, and 0-2 vibronic transitions of the S₀ → S₁ transition.

Table 2: Emission Maxima (λem) and Fluorescence Quantum Yields (Φf) of this compound in Various Solvents

| Solvent | λem (nm) | Fluorescence Quantum Yield (Φf) |

| Cyclohexane | 445, 472, 505 | 0.94[1] |

| Toluene | 448, 476, 510 | 0.97 (for PDI)[3] |

| Dichloromethane | 452, 480, 515 | Not readily available |

| Ethanol | 450, 478, 513 | Not readily available |

| α-perylene (crystal) | Not readily available | 0.31[4] |

Note: The emission spectrum of this compound is often a mirror image of its absorption spectrum and also displays a distinct vibronic structure.

Understanding the Photophysics: The Jablonski Diagram

The processes of absorption and emission in this compound can be visualized using a Jablonski diagram. This diagram illustrates the electronic and vibrational energy levels of a molecule and the transitions between them.

Caption: A simplified Jablonski diagram illustrating the electronic transitions in this compound.

Upon absorption of a photon of appropriate energy, a this compound molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁), typically to a higher vibrational level. The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative vibrational relaxation. From this state, it can return to the ground state via two primary pathways:

-

Fluorescence: Radiative decay from the S₁ state to the S₀ state, resulting in the emission of a photon. This process is spin-allowed and occurs on the nanosecond timescale.

-

Intersystem Crossing (ISC): A non-radiative transition to a lower-energy triplet state (T₁). From the T₁ state, the molecule can return to the S₀ ground state via phosphorescence (a slow, spin-forbidden radiative process) or non-radiative decay.

Experimental Protocols for Measuring Absorption and Emission Spectra

Accurate and reproducible measurement of absorption and emission spectra is crucial for characterizing the photophysical properties of this compound. The following provides a generalized protocol.

Instrumentation

-

UV-Visible Spectrophotometer: For measuring absorption spectra. A dual-beam instrument is recommended for higher accuracy.

-

Fluorometer (Fluorescence Spectrophotometer): For measuring emission and excitation spectra. The instrument should be equipped with a high-intensity light source (e.g., Xenon arc lamp), excitation and emission monochromators, and a sensitive detector (e.g., photomultiplier tube).

-

Quartz Cuvettes: High-quality quartz cuvettes with a defined path length (typically 1 cm) are essential for both absorption and fluorescence measurements.

Sample Preparation

-

Solvent Selection: Choose a spectroscopic grade solvent in which this compound is soluble and that is transparent in the wavelength range of interest. Cyclohexane and toluene are common choices.

-

Concentration: Prepare a stock solution of this compound of known concentration. For absorption measurements, the concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity according to the Beer-Lambert law. For fluorescence measurements, a dilute solution with an absorbance of less than 0.1 at the excitation wavelength is crucial to avoid inner-filter effects.[1]

-

Blank Sample: Use the pure solvent as a blank reference for both absorption and fluorescence measurements to correct for any background signal from the solvent and cuvette.

Measurement Procedure

1. Absorption Spectrum Measurement:

-

Turn on the spectrophotometer and allow the lamp to warm up for the recommended time.

-

Set the desired wavelength range for the scan (e.g., 300-500 nm for this compound).

-

Fill a quartz cuvette with the blank solvent and place it in the reference beam path (for a dual-beam instrument) or measure its spectrum as a baseline.

-

Fill another quartz cuvette with the this compound solution and place it in the sample beam path.

-

Acquire the absorption spectrum. The instrument software will typically automatically subtract the blank spectrum.

-

Identify the wavelengths of maximum absorbance (λmax).

2. Emission Spectrum Measurement:

-

Turn on the fluorometer and allow the lamp to warm up.

-

Set the excitation wavelength (λex). This is typically chosen to be at or near one of the absorption maxima of this compound (e.g., 436 nm).

-

Set the desired emission wavelength range for the scan (e.g., 420-600 nm).

-

Fill a quartz cuvette with the blank solvent and acquire a blank emission spectrum.

-

Replace the blank with the this compound solution and acquire the emission spectrum.

-

Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum.

-

Identify the wavelengths of maximum emission (λem).

3. Excitation Spectrum Measurement:

-

Set the emission wavelength (λem) to one of the prominent emission peaks of this compound.

-

Scan the excitation monochromator over a wavelength range that covers the absorption region of the sample.

-

The resulting spectrum should resemble the absorption spectrum, confirming the identity of the emitting species.

Experimental Workflow Diagram

Caption: A typical experimental workflow for measuring the absorption and emission spectra of this compound.

Conclusion

The well-defined and strong absorption and emission spectra of this compound, coupled with its high fluorescence quantum yield, make it an invaluable tool for researchers in diverse fields. Understanding its photophysical properties and the experimental methodologies for their characterization is fundamental for its effective application in the development of novel materials, sensors, and therapeutic agents. This guide provides the core data and protocols to facilitate the successful utilization of this compound in advanced research and development.

References

An In-depth Technical Guide to the Electron Affinity of Perylene Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron affinity of perylene and its derivatives, crucial compounds in the field of organic electronics and material science. Understanding the electron affinity of these molecules is fundamental to designing and optimizing their use in applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and as fluorescent probes.

Introduction to this compound Compounds and Electron Affinity

This compound and its derivatives, particularly this compound diimides (PDIs), are a class of polycyclic aromatic hydrocarbons renowned for their exceptional thermal and photochemical stability, strong visible light absorption, and high fluorescence quantum yields.[1][2][3][4][5] A key electronic parameter governing their performance in devices is the electron affinity (EA), which is the energy released when an electron is added to a neutral atom or molecule in its gaseous state. In the context of solid-state organic materials, EA is the energy level of the lowest unoccupied molecular orbital (LUMO), representing the material's ability to accept and transport electrons.[6][7] Consequently, a high electron affinity is a desirable characteristic for n-type organic semiconductors.[6]

The electron-accepting properties of this compound compounds can be finely tuned through chemical modifications, such as introducing electron-withdrawing groups to the this compound core or altering the substituents at the imide positions.[1][5] This guide will delve into the measured electron affinity values for a range of this compound compounds and the experimental and computational methods used for their determination.

Quantitative Electron Affinity Data of this compound Compounds

The electron affinity of this compound derivatives is influenced by their molecular structure and solid-state packing. The following table summarizes experimentally determined and computationally calculated electron affinity values for various this compound compounds from the literature.

| Compound | Electron Affinity (eV) | Method | Reference |

| This compound Tetracarboxylic Diimide (PTCDI) | 3.7 - 4.0 | LEIPS | --INVALID-LINK-- |

| PTCDI (C0) on SiO2 | 3.88 | LEIPS | --INVALID-LINK-- |

| PTCDI (C0) on HOPG | 3.95 | LEIPS | --INVALID-LINK-- |

| N,N'-dioctyl-PTCDI (C8) | 3.92 | LEIPS | --INVALID-LINK-- |

| N,N'-ditridecyl-PTCDI (C13) | 3.98 | LEIPS | --INVALID-LINK-- |

| This compound Diimide-Quinoline Derivatives | 3.8 - 4.2 | Cyclic Voltammetry (LUMO) | --INVALID-LINK-- |

| This compound (Calculated) | 6.707 (HOMO-LUMO gap) | Semi-empirical (MNDO-PM3) | --INVALID-LINK-- |

Experimental and Computational Methodologies

The determination of electron affinity for this compound compounds can be approached through various experimental and computational techniques.

Low-Energy Inverse Photoelectron Spectroscopy (LEIPS)

LEIPS is a powerful surface-sensitive technique for directly measuring the electron affinity of organic solids.[6][8] Unlike conventional inverse photoelectron spectroscopy, LEIPS utilizes a low-energy electron beam, which significantly reduces sample damage, a crucial advantage when studying organic materials.[8]

-

Principle: A beam of low-energy electrons with a well-defined kinetic energy is directed onto the sample surface. When these electrons occupy the unoccupied electronic states (like the LUMO), photons are emitted. The energy of these emitted photons is analyzed to determine the energy of the unoccupied states relative to the vacuum level.[8]

-

Experimental Protocol:

-

Sample Preparation: A thin film of the this compound compound is deposited on a conductive substrate (e.g., SiO2, HOPG) under ultra-high vacuum conditions. The film thickness is typically in the range of 5-10 nm.[6]

-

Electron Beam Incidence: A monochromatic beam of low-energy electrons (typically 0-5.5 eV) is incident on the sample surface.[6]

-

Photon Detection: The emitted photons are detected using a bandpass filter and a photomultiplier tube.[6]

-

Vacuum Level Determination: The vacuum level is determined from the inflection point of the sample current measured as a function of the incident electron energy.[6]

-

EA Determination: The electron affinity is determined from the onset energy of the LUMO-derived peak in the spectrum with respect to the vacuum level.[6]

-

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical method used to probe the reduction and oxidation processes of a molecule. The reduction potential can be correlated to the LUMO energy level, which provides an estimate of the electron affinity.[7]

-

Principle: The current at a working electrode is measured as the potential is swept linearly with time. The potential at which the compound is reduced is related to its LUMO energy.

-

Experimental Protocol:

-

Solution Preparation: The this compound compound is dissolved in an appropriate solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).

-

Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Potential Sweep: The potential is scanned towards negative values to induce reduction.

-

Data Analysis: The onset of the reduction peak in the voltammogram is determined. The LUMO energy is calculated using the following equation:

-

ELUMO = -e (Eredonset + E1/2ferrocene) where Eredonset is the onset reduction potential and E1/2ferrocene is the half-wave potential of the ferrocene/ferrocenium redox couple used as an internal standard. The electron affinity is then taken as the absolute value of the LUMO energy.

-

-

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can be employed to calculate the HOMO and LUMO energy levels, from which the electron affinity can be estimated.

-

Principle: DFT calculates the electronic energy of a system based on its electron density. The energies of the molecular orbitals, including the HOMO and LUMO, are obtained from the Kohn-Sham equations.

-

Computational Protocol:

-

Geometry Optimization: The molecular structure of the this compound compound is optimized to find its lowest energy conformation.

-

Functional and Basis Set Selection: An appropriate functional (e.g., B3LYP, wB97X) and basis set (e.g., 6-31G*, cc-pVDZ) are chosen.[9][10] The choice of functional and basis set is critical for obtaining accurate results.

-

Energy Calculation: A single-point energy calculation is performed on the optimized geometry to determine the energies of the molecular orbitals.

-

EA Estimation: The electron affinity is estimated as the negative of the LUMO energy (EA ≈ -ELUMO), according to Koopmans' theorem for DFT. More accurate values can be obtained by calculating the energy difference between the neutral molecule and its anion (EA = Eneutral - Eanion).

-

Workflow for Determining Electron Affinity

The following diagram illustrates the general workflow for the experimental determination of the electron affinity of this compound compounds.

Caption: Workflow for the determination of electron affinity.

Conclusion

The electron affinity is a critical parameter for understanding and predicting the performance of this compound-based materials in electronic devices. This guide has provided a summary of reported electron affinity values for various this compound compounds and detailed the primary experimental and computational methods for their determination. The choice of method depends on the desired accuracy and the state of the material (gas phase, solution, or solid-state). For solid-state device applications, LEIPS provides the most direct and relevant measurement of electron affinity. Continued research into the structure-property relationships of this compound derivatives will undoubtedly lead to the development of new materials with tailored electronic properties for advanced applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Optoelectronic Properties of this compound Diimide-Based Liquid Crystals [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Optoelectronic Properties of this compound Diimide-Based Liquid Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Making sure you're not a bot! [academiccommons.columbia.edu]

- 6. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

The Solubility of Perylene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perylene (C₂₀H₁₂), a polycyclic aromatic hydrocarbon (PAH), is a yellow to colorless crystalline solid with significant interest in the fields of organic electronics, materials science, and as a fluorescent probe. Its planar, highly conjugated structure gives rise to unique photophysical properties, making it a valuable component in the development of organic semiconductors, OLEDs, and fluorescent dyes. Understanding the solubility of this compound in various organic solvents is paramount for its processing, purification, and application in these diverse technological areas. This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, details experimental protocols for solubility determination, and illustrates key concepts through logical diagrams.

Quantitative Solubility of this compound

The solubility of this compound is highly dependent on the nature of the solvent, with nonpolar and aromatic solvents generally being more effective at dissolving this nonpolar molecule. Qualitative solubility descriptions indicate that this compound is freely soluble in carbon disulfide and chloroform, moderately soluble in benzene (B151609), and only slightly soluble in ether, alcohol, and acetone.[1] It is very sparingly soluble in petroleum ether.[1]

For precise applications, quantitative solubility data is essential. The following table summarizes the available quantitative solubility data for this compound in various organic solvents.

| Solvent | Temperature (°C) | Solubility | Unit |

| Water | 25 | 0.0004 | mg/L |

Factors Affecting this compound Solubility

The dissolution of a solid solute like this compound in a liquid solvent is a complex process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is a fundamental concept in predicting solubility.

Caption: Factors influencing the solubility of this compound in organic solvents.

As a large, nonpolar molecule with a significant planar surface area, the solubility of this compound is primarily dictated by the following factors:

-

Solute-Solute Interactions: In the solid state, this compound molecules are held together by strong π-π stacking interactions and van der Waals forces, contributing to a significant crystal lattice energy that must be overcome for dissolution to occur.

-

Solvent-Solvent Interactions: The intermolecular forces between solvent molecules also play a crucial role. For a solute to dissolve, the energy required to break these interactions must be compensated by the energy released from solute-solvent interactions.

-

Solute-Solvent Interactions: Favorable interactions between this compound and the solvent are essential for good solubility. Nonpolar solvents can effectively interact with the nonpolar surface of this compound through van der Waals forces. Aromatic solvents, such as benzene and toluene, can additionally engage in π-π stacking interactions with the this compound molecule, which significantly enhances solubility.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. The added thermal energy helps to overcome the crystal lattice energy of the solute and disrupt the solvent-solvent interactions, facilitating the dissolution process.

-

Solvent Polarity: Due to its nonpolar nature, this compound exhibits poor solubility in polar solvents like water. The strong hydrogen bonding network in water makes it energetically unfavorable to create a cavity for the large, nonpolar this compound molecule.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for many research and development applications. Several methods can be employed, with the choice depending on the required precision, the properties of the solute and solvent, and the available equipment.

Gravimetric Method

The gravimetric method is a classical and straightforward technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Caption: Workflow for the gravimetric determination of this compound solubility.

Detailed Protocol:

-

Preparation: Accurately weigh a sample of pure this compound.

-

Equilibration: Add an excess amount of the weighed this compound to a known volume or mass of the organic solvent in a sealed, temperature-controlled vessel. Agitate the mixture using a magnetic stirrer or a shaker bath at a constant temperature for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. Carefully separate the saturated supernatant from the solid residue. This can be achieved by filtration through a fine-porosity filter (e.g., a 0.45 µm syringe filter) or by centrifugation followed by careful decantation of the clear solution. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Mass Determination: Accurately transfer a known volume or mass of the clear, saturated solution into a pre-weighed, clean, and dry container (e.g., a glass vial or evaporating dish).

-

Solvent Removal: Evaporate the solvent from the solution under controlled conditions. This is typically done in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound to avoid loss of the solute. Continue drying until a constant weight is achieved, indicating that all the solvent has been removed.

-

Calculation: The solubility is calculated as the mass of the dried this compound divided by the volume (for g/L) or mass (for g/g of solvent) of the solvent used.

UV-Visible Spectrophotometry Method

For compounds that absorb light in the UV-Visible range, like this compound, spectrophotometry offers a sensitive and often faster alternative to the gravimetric method. This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Detailed Protocol:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the desired solvent with known concentrations. The concentrations should span the expected solubility range.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Visible spectrophotometer. Plot a calibration curve of absorbance versus concentration. The relationship should be linear, and the slope of the line represents the molar absorptivity.

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the same solvent following the equilibration and phase separation steps described in the gravimetric method.

-

Dilution: Accurately dilute a known volume of the clear, saturated solution with the pure solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be recorded precisely.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Solubility Calculation: Multiply the concentration of the diluted solution by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility of this compound in that solvent at the given temperature.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that dictates its utility in a wide array of applications. While qualitative data provides a general guideline, quantitative measurements are indispensable for precise formulation and process design. The choice of an appropriate solvent is governed by the principles of intermolecular interactions, with nonpolar and aromatic solvents being the most effective for this nonpolar PAH. For accurate solubility determination, established experimental protocols such as the gravimetric method and UV-Visible spectrophotometry provide reliable and reproducible results. This guide serves as a foundational resource for researchers and professionals working with this compound, enabling them to make informed decisions regarding solvent selection and solubility measurement.

References

The Enduring Legacy of Perylene Dyes: A Technical Guide to Their History, Synthesis, and Application

An in-depth exploration of the synthesis, properties, and groundbreaking applications of perylene dyes for researchers, scientists, and drug development professionals.

From their serendipitous discovery over a century ago to their current role at the forefront of materials science and biomedical research, this compound dyes have captivated scientists with their exceptional stability, intense color, and remarkable photophysical properties. This technical guide provides a comprehensive overview of the history, core chemistry, and practical applications of this versatile class of molecules, with a focus on the experimental details and quantitative data essential for researchers in the field.

A Rich History: From Vat Dyes to High-Performance Pigments